3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid
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Overview
Description
3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is a fluorinated amino acid derivative Fluorinated compounds are often of interest due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid can be achieved through various methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction typically employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and obtain the desired product .
Industrial Production Methods
For industrial production, the process needs to be scalable and efficient. The method described above is suitable for large-scale preparation, as it allows for the production of over 300 grams of the target compound with high purity and yield . The process is stable, simple, and convenient, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying protein synthesis and enzyme interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity for certain enzymes or receptors. This can lead to enhanced biological activity and improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxo-butyric acid: This compound shares the trifluoromethyl group but differs in its functional groups and overall structure.
Boc-®-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid: This compound is another fluorinated amino acid derivative with similar applications in medicinal chemistry.
Uniqueness
3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is unique due to its specific combination of functional groups and fluorine atoms. This combination imparts distinct chemical properties, such as increased metabolic stability and altered electronic characteristics, making it particularly valuable in drug design and organic synthesis.
Properties
Molecular Formula |
C7H12F3NO2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluoro-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C7H12F3NO2/c1-3(2)4(6(12)13)5(11)7(8,9)10/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
XYPSMEZSGOFVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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